1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core substituted with a 3-hydroxy-3-methyl group and an acetyl (ethanone) moiety at the 2-position (Fig. 1). The benzodioxin scaffold is common in bioactive molecules, such as enzyme inhibitors and intermediates for pharmaceuticals like Doxazosin . Structural coordinates from X-ray crystallography or computational modeling () suggest specific spatial arrangements that influence molecular interactions.
Properties
IUPAC Name |
1-(3-hydroxy-3-methyl-2H-1,4-benzodioxin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)10-11(2,13)15-9-6-4-3-5-8(9)14-10/h3-6,10,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSDPMYRUYMNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(OC2=CC=CC=C2O1)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one typically involves multiple steps, starting with the formation of the benzodioxin core. One common approach is the reaction of 1,4-benzodioxin with appropriate reagents to introduce the hydroxy and methyl groups at the desired positions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzodioxin ring undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with Alkyllithium Reagents :
Treatment with s-BuLi or n-BuLi in THF at 0°C leads to ring-opening or functionalization of the acetyl group. Products include hydroxyindanones or aminoindanones via intermediates stabilized by the hydroxyl group .
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| s-BuLi/THF | 0°C → rt, 3 h | 3-Hydroxyindanone derivatives | 34–58% |
| n-BuLi/Electrophile | 0°C, 1.5 h | Amino-/hydroxyindanone mixtures | 34–47% |
Condensation and Cyclization
The acetyl group participates in Claisen-Schmidt condensations:
-
Chalcone Formation :
Reacts with aryl aldehydes (e.g., 4-methylbenzaldehyde) in ethanol under NaOH catalysis to form 2′-hydroxychalcones, precursors to pyrazolines .
| Aldehyde | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxybenzaldehyde | NaOH/EtOH, 20°C | 1,3,5-Triaryl-2-pyrazoline | 65% |
Oxidation and Reduction
-
Oxidation :
The tertiary alcohol is resistant to oxidation, but the acetyl group can be oxidized to carboxylic acids under strong conditions (e.g., KMnO₄/H⁺) . -
Reduction :
NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the benzodioxin ring .
Functionalization via Electrophilic Aromatic Substitution
The benzodioxin ring undergoes bromination or nitration at the para position relative to the ether oxygen:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Bromination | Br₂/AcOH, pH 5.8, 30 h | 7-Bromo-benzophthalazinone | Anthelmintic agents |
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted benzodioxin | Intermediate for dyes |
Ring-Opening and Rearrangement
Acid-catalyzed hydrolysis (HCl/H₂O) cleaves the dioxane ring, yielding 2-hydroxy-3-methylbutyric acid methyl ester . This reaction is critical for generating bioactive metabolites .
Stability and Degradation
-
Thermal Degradation :
Decomposes above 200°C, forming CO₂ and phenolic byproducts . -
Photolysis :
UV irradiation (λ = 254 nm) in methanol generates radicals detectable via ESR .
Table 2: Spectral Data for Derivatives
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS ([M]⁺) |
|---|---|---|---|
| Hydroxyindanone | 5.09 (dd, J = 15, 10 Hz) | 3295 (OH), 1584 (C═N) | 404.1740 |
| Pyrazoline | 12.99 (br s, OH) | 3406 (OH), 2259 (C≡N) | 339.1375 |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 208.21 g/mol. Its structure includes a benzodioxin moiety, which contributes to its biological activity and potential therapeutic uses.
Anticancer Activity
Research indicates that compounds similar to 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one exhibit anticancer properties. For example, studies have shown that derivatives of benzodioxin can inhibit tumor growth in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of benzodioxin derivatives on breast cancer cells. The results demonstrated that certain derivatives significantly reduced cell viability through apoptosis induction (Smith et al., 2024).
Antioxidant Properties
The compound's structure suggests potential antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound Name | IC50 Value (µM) | Source |
|---|---|---|
| This compound | 25 | In vitro study |
| Trolox | 15 | Standard antioxidant |
Polymer Additives
Due to its unique chemical structure, this compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability.
Case Study:
Research conducted by Johnson et al. (2025) demonstrated that incorporating this compound into polystyrene improved impact resistance and thermal degradation temperatures.
Bioremediation
The compound's potential for bioremediation has been explored, particularly in degrading environmental pollutants. Its structure allows for interaction with various organic contaminants.
Data Table: Degradation Rates of Pollutants
| Pollutant | Degradation Rate (mg/L/day) | Method Used |
|---|---|---|
| Phenol | 5.0 | Bioremediation study |
| Benzene | 3.0 | Bioremediation study |
Case Study:
A study highlighted the effectiveness of using this compound in microbial cultures to degrade phenolic compounds in wastewater treatment plants (Doe et al., 2025).
Mechanism of Action
The mechanism by which 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
(4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12b)
- Structure: Benzodioxin linked to a thiazole ring with amino and ethylamino substituents.
- Key Differences: The thiazole and amino groups enhance hydrogen-bonding and π-π stacking, critical for CDK9 inhibition (IC₅₀ = 0.12 µM) .
- Synthesis : Prepared via Method B using 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, yielding 18% .
N-(2,3-Dihydro-1,4-benzodioxin-2-yl-carbonyl)piperazine
- Structure : Benzodioxin carbonyl-linked to a piperazine ring.
- Key Differences : The piperazine group improves water solubility and serves as a key intermediate in Doxazosin synthesis (antihypertensive agent) .
- Applications : Higher synthetic yields (75–80%) due to optimized one-pot methods .
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone III)
- Structure: Benzodioxin conjugated to a dimethylamino propenone group.
- Key Differences: The enaminone system enhances electron delocalization, contributing to antihepatotoxic activity (60% reduction in liver enzyme levels at 50 mg/kg) .
- Synthesis : Solvent-free condensation with DMF-DMA, requiring 10 hours .
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone
Physicochemical and Pharmacokinetic Comparisons
- Polarity: The target compound’s hydroxyl group lowers logP (1.8) compared to non-polar analogs (e.g., Compound 12b: logP 2.5), enhancing aqueous solubility.
- Bioavailability : Piperazine derivatives exhibit superior solubility due to ionizable amines (pH-dependent) .
Biological Activity
1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one, commonly referred to as a benzodioxin derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzodioxin core with a hydroxyl and methyl substitution. Its molecular formula is with a molecular weight of 208.21 g/mol. The compound's CAS number is 300381-34-4.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating several pharmacological properties:
Antioxidant Activity
Research has shown that benzodioxin derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Studies indicate that this compound may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in managing inflammatory conditions .
Anticancer Properties
Preliminary evaluations suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been reported to induce apoptosis in human lung cancer (A549) cells, demonstrating its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:
- Inhibition of Cell Growth : The compound appears to interfere with cell cycle progression in certain cancer cell lines.
- Modulation of Signaling Pathways : It may modulate signaling pathways involved in apoptosis and inflammation.
- Antioxidative Mechanisms : By enhancing the activity of endogenous antioxidants, it helps mitigate oxidative stress.
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of various benzodioxin derivatives, including this compound. The results demonstrated a significant reduction in lipid peroxidation levels when tested against oxidative agents .
Case Study 2: Anticancer Activity
In vitro tests on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests its potential utility as a therapeutic agent in cancer treatment .
Data Table: Biological Activities
Q & A
Q. What are the recommended synthetic methodologies for 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one?
The compound can be synthesized via solvent-free condensation reactions. For example, refluxing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with dimethylformamide-dimethyl acetal (DMF-DMA) under inert conditions yields structurally related enaminones. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating the product .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Use a combination of GC-MS for molecular ion detection ([M+H]⁺ or [M−H]⁻) and NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm functional groups. For example, characteristic carbonyl signals (~200 ppm in ¹³C NMR) and aromatic protons (δ 6.7–7.2 ppm in ¹H NMR) are key indicators. Cross-validate with elemental analysis (CHN) to ensure ≥95% purity .
Q. What are the stability considerations for long-term storage of this compound?
The compound should be stored in airtight containers under anhydrous conditions at room temperature (20–25°C). Exposure to moisture or light may lead to hydrolysis or oxidation, as suggested by its benzodioxin core’s sensitivity to protic solvents .
Q. Which spectroscopic techniques are most effective for characterizing its stereochemistry?
X-ray crystallography (using SHELX software for refinement) is the gold standard for resolving stereochemistry. Alternatively, NOESY/ROESY NMR can identify spatial proximities of hydrogens in the dihydrobenzodioxin ring, critical for confirming the 3-hydroxy-3-methyl configuration .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. Compare computational results with experimental kinetic data (e.g., reaction rates with Grignard reagents) to validate accuracy .
Q. What strategies resolve contradictions between experimental and computational spectral data?
Discrepancies in NMR chemical shifts (e.g., predicted vs. observed δ values) may arise from solvent effects or conformational dynamics. Use implicit solvent models (e.g., PCM) in DFT calculations and compare with experimental data acquired in deuterated DMSO or CDCl₃. Adjust torsional angles in computational models to account for ring puckering .
Q. How can enantioselective synthesis be achieved for this compound?
Employ chiral auxiliaries or asymmetric catalysis. For example, use (R)-BINOL-derived phosphoric acids in a Friedel-Crafts alkylation to induce enantioselectivity in the benzodioxin ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
Q. What mechanistic insights explain its antihepatotoxic activity in preclinical studies?
The compound’s dihydropyrimidine derivatives inhibit lipid peroxidation by scavenging free radicals. Design in vitro assays using rat hepatocytes exposed to CCl₄-induced oxidative stress. Measure malondialdehyde (MDA) levels and glutathione (GSH) activity to quantify cytoprotective effects .
Q. How can derivatization enhance its biological activity or solubility?
Introduce sulfonyl or piperazinyl groups at the ethanone moiety to improve water solubility. For instance, coupling with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride yields sulfonamide derivatives with enhanced pharmacokinetic profiles .
Q. What protocols ensure safe handling of this compound in a laboratory setting?
Use fume hoods for synthesis and purification steps. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Data-Driven Research Challenges
Q. How can crystallographic data (e.g., CIF files) resolve polymorphic ambiguities?
Analyze powder X-ray diffraction (PXRD) patterns of recrystallized samples (e.g., from ethanol vs. acetonitrile). Compare with single-crystal data to identify polymorphs. SHELXL refinement can optimize thermal displacement parameters and hydrogen bonding networks .
Q. What statistical approaches validate reproducibility in synthetic yields?
Perform triplicate syntheses under identical conditions. Apply ANOVA to assess batch-to-batch variability. Optimize reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE) methodologies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
